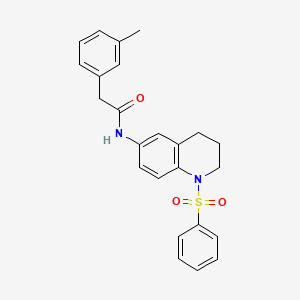

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

説明

The compound N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide features a tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 6-position with an m-tolyl acetamide side chain. While direct data on this compound is unavailable in the provided evidence, its structural analogs highlight critical pharmacophoric elements:

- Tetrahydroquinoline core: A saturated six-membered heterocycle with a nitrogen atom, enabling hydrogen bonding and π-π interactions.

- Phenylsulfonyl group: A strong electron-withdrawing substituent that may enhance metabolic stability and receptor binding .

- m-Tolyl acetamide: A lipophilic aryl group (meta-methylphenyl) contributing to steric bulk and hydrophobicity .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-12-13-23-20(17-21)9-6-14-26(23)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOEADNDSIIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.

- Phenylsulfonyl group : Often linked to enhanced biological activity.

- Tolyl acetamide : Contributes to the compound's solubility and bioactivity.

The molecular formula is , with a molecular weight of approximately 362.45 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural motifs effectively bind to neuronal voltage-sensitive sodium channels, which are crucial in controlling seizure activity. In a study evaluating various derivatives, compounds closely related to N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide demonstrated promising results in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

| Compound Name | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | 100 | Yes | Moderate |

| 3-(trifluoromethyl)anilide derivatives | 300 | Yes | Yes |

| 3-chloroanilide analogs | 100 | No | No |

Anti-inflammatory and Immunomodulatory Effects

Emerging research highlights the compound's potential as an immunomodulator. It has been studied as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist. In preclinical models of autoimmune diseases such as psoriasis and rheumatoid arthritis, the compound exhibited significant efficacy at lower doses compared to existing treatments .

The biological activity of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Voltage-Sensitive Sodium Channels : The compound's ability to modulate these channels contributes to its anticonvulsant effects.

- RORγt Pathway : By acting as an inverse agonist on RORγt, it may downregulate pro-inflammatory cytokine production in Th17 cells .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving mice subjected to MES and PTZ tests, the compound demonstrated significant anticonvulsant activity at a dosage of 100 mg/kg. The results indicated a protective effect against seizures comparable to standard antiepileptic drugs .

- Immunomodulatory Potential : A study investigating the effects of the compound on Th17-mediated autoimmune responses revealed that it significantly reduced inflammatory markers in mouse models of psoriasis. The results suggested that it could serve as a novel therapeutic agent for autoimmune conditions .

類似化合物との比較

Core Structure Variations

Key Observations :

Acetamide Side Chain Modifications

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。